![molecular formula C12H15NO2 B2401828 methyl (Z)-3-(dimethylamino)-2-phenylprop-2-enoate CAS No. 64124-13-6](/img/structure/B2401828.png)
methyl (Z)-3-(dimethylamino)-2-phenylprop-2-enoate
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Overview
Description
This compound is an ester with a dimethylamino group attached to a phenyl group. The presence of the dimethylamino group suggests that it could participate in various chemical reactions, particularly those involving nucleophilic substitution .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized through reactions involving methylene-active compounds and bis(dimethylamino)methane .Molecular Structure Analysis
The molecular structure of this compound would likely be influenced by the presence of the ester and dimethylamino functional groups. These groups could impact the compound’s conformation and electronic structure .Chemical Reactions Analysis
The dimethylamino group in this compound could potentially undergo various chemical reactions. For instance, the oxidative cleavage of the C–N bond of aryl and heteroaryl (dimethylamino)methyl groups has been achieved using molecular iodine as a mild oxidizing agent .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the dimethylamino group could impact the compound’s solubility, reactivity, and other properties .Scientific Research Applications
Hydrogel Fabrication
This compound can be used in the fabrication of super-hydrophilic hydrogels . These hydrogels are composed of three-dimensional networks with crosslinked hydrophilic polymer chains and can display dramatic volume changes in response to external environments, such as temperature, pH and certain stimuli . They are crucial for versatility in terms of oil/water separation .
Oil/Water Separation
The compound can be used in the creation of materials for thermo and pH dual-controllable oil/water separation . The separation efficiency remains high after multiple uses, and the materials can be easily cleaned, stored, and reused .
Antibacterial Applications
Quaternized poly (2- (dimethylamino)ethyl methacrylate)-grafted agarose copolymers synthesized from this compound have been studied for their antimicrobial activities . These copolymers can inhibit bacterial adhesion, biofilm formation, and bacterial colonization .
Wound Care
The compound can be used in the development of antibacterial agents for medical and wound care . The antibacterial patches created from these agents can inhibit bacteria growth on contaminated surfaces .
Surface Biofouling Prevention
The compound can be used in the development of antibacterial agents for surface biofouling prevention . These agents can prevent the accumulation of microorganisms, plants, algae, or small animals on wetted surfaces .
Free Radical Polymerization
The compound can be used in free radical polymerization . This is a method of polymerization by which a polymer forms by the successive addition of free radical building blocks .
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl (Z)-3-(dimethylamino)-2-phenylprop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-13(2)9-11(12(14)15-3)10-7-5-4-6-8-10/h4-9H,1-3H3/b11-9- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTMZHSWEBBBOKY-LUAWRHEFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C1=CC=CC=C1)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(/C1=CC=CC=C1)\C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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